

Application Notes: Utilizing Sodium ATP in In Vitro Transcription-Translation Systems

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Compound of Interest

Compound Name: Sodium ATP

Cat. No.: B15342767

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Introduction

In vitro transcription-translation (IVTT) systems are powerful tools for rapid protein synthesis and analysis in a cell-free environment. These systems are essential for a wide range of applications, from fundamental research in molecular biology to high-throughput screening in drug development. A critical component of any IVTT system is the energy source, typically provided in the form of adenosine triphosphate (ATP). While magnesium and potassium salts of ATP are commonly used, the sodium salt of ATP (**Sodium ATP**) can also be employed. This document provides detailed application notes and protocols for setting up an IVTT system using **Sodium ATP**, with a focus on prokaryotic (E. coli-based) systems.

The Role of Cations in IVTT Systems

The cationic composition of the IVTT reaction buffer is critical for optimal performance. Divalent cations, particularly magnesium (Mg^{2+}), play a crucial role in the activity of many enzymes involved in transcription and translation. Mg^{2+} is an essential cofactor for RNA polymerase and is required for the proper folding and function of ribosomes. It also forms a complex with ATP (Mg-ATP), which is the actual substrate for many ATP-dependent enzymes.

Monovalent cations, such as potassium (K^+) and sodium (Na^+), also significantly influence the efficiency of gene expression in IVTT systems. The concentration and type of monovalent cation can affect protein-nucleic acid interactions, the stability of ribosomal complexes, and the overall rate of protein synthesis. While potassium glutamate is often the preferred salt for high-

yield IVTT reactions due to its ability to promote efficient translation, the use of sodium salts, including **Sodium ATP**, can be explored, though careful optimization is required.

Considerations for Using **Sodium ATP**

When substituting other forms of ATP with **Sodium ATP**, it is crucial to consider the following:

- **Magnesium Concentration:** Since Mg-ATP is the active form for many enzymes, the concentration of free Mg^{2+} must be carefully optimized when using **Sodium ATP**. It is recommended to perform a titration of magnesium acetate or magnesium chloride to determine the optimal concentration for your specific IVTT system and template.
- **Overall Ionic Strength:** The total concentration of monovalent ions (Na^+ and K^+) will affect the efficiency of the system. If using **Sodium ATP**, the concentration of other sodium and potassium salts in the buffer should be adjusted to maintain an optimal ionic strength.
- **Enzyme Activity:** The activity of T7 RNA polymerase and other enzymes in the system may be sensitive to the specific cation present. It is advisable to empirically test the performance of the system with **Sodium ATP** compared to other ATP salts.

Data Presentation

The following table summarizes the typical concentration ranges for key components in an E. coli S30-based IVTT system. When using **Sodium ATP**, it is recommended to start with a concentration in the middle of the specified range and optimize from there, paying close attention to the magnesium concentration.

Component	Stock Concentration	Final Concentration Range	Purpose
Energy Source			
Sodium ATP	100 mM	1.0 - 2.0 mM	Provides energy for transcription and translation
GTP, CTP, UTP	100 mM each	0.8 - 1.2 mM each	Building blocks for RNA synthesis
Phosphoenolpyruvate (PEP)	400 mM	20 - 40 mM	ATP regeneration
Enzymes & Extracts			
E. coli S30 Extract	-	25 - 35% (v/v)	Source of ribosomes, tRNAs, and translation factors
T7 RNA Polymerase	1 mg/mL	10 - 20 µg/mL	Catalyzes transcription of DNA template
Pyruvate Kinase	10 mg/mL	10 - 20 µg/mL	Regenerates ATP from PEP and ADP
RNase Inhibitor	40 U/µL	0.5 - 1.0 U/µL	Protects mRNA from degradation
Buffers & Salts			
HEPES-KOH, pH 7.5	1 M	50 - 60 mM	Buffering agent
Potassium Glutamate	2 M	80 - 120 mM	Monovalent salt, enhances translation
Ammonium Acetate	2 M	60 - 90 mM	Monovalent salt
Magnesium Acetate	1 M	8 - 14 mM	Divalent cation, critical for enzyme function

Dithiothreitol (DTT)	1 M	1 - 2 mM	Reducing agent
Other Components			
Amino Acid Mix	20 mM each	1.0 - 1.5 mM each	Building blocks for protein synthesis
DNA Template	0.5 - 1.0 µg/µL	5 - 15 µg/mL	Genetic template for transcription
Folinic Acid	10 mg/mL	30 - 40 µg/mL	Cofactor for protein synthesis
tRNA mixture	20 mg/mL	150 - 200 µg/mL	Transfer RNA for translation

Experimental Protocols

Protocol 1: Preparation of E. coli S30 Extract

This protocol describes the preparation of a crude S30 extract from E. coli BL21(DE3) cells, which can be used in the IVTT reaction.

Materials:

- E. coli BL21(DE3) strain
- 2xYT medium
- S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT
- S30 Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium glutamate, 1 mM DTT
- Pre-incubation Mix: 1 M Tris-acetate (pH 8.2), 100 mM DTT, 200 mM ATP (sodium salt), 20 mM of each amino acid, 1 M phosphoenolpyruvate, 10 mg/mL pyruvate kinase
- Dialysis tubing (10-12 kDa MWCO)

Procedure:

- Inoculate 1 L of 2xYT medium with a fresh overnight culture of E. coli BL21(DE3).
- Grow the cells at 37°C with vigorous shaking to an OD₆₀₀ of 1.5-2.0.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Wash the cell pellet three times with ice-cold S30 Buffer A.
- Resuspend the cell pellet in 1.2 mL of S30 Buffer B per gram of wet cell paste.
- Lyse the cells using a French press at 12,000 psi. Perform the lysis twice.
- Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
- Collect the supernatant (this is the S30 extract) and add 1/10th volume of the Pre-incubation Mix.
- Incubate the mixture at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
- Dialyze the S30 extract against 50 volumes of S30 Buffer B for 4 hours at 4°C, with one buffer change.
- Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.
- Aliquot the supernatant and store at -80°C.

Protocol 2: In Vitro Transcription-Translation Reaction with Sodium ATP

This protocol outlines the setup of a standard 25 µL IVTT reaction.

Materials:

- Prepared S30 Extract
- 10x Reaction Buffer: 550 mM HEPES-KOH (pH 7.5), 20 mM DTT

- Energy Mix: 12 mM **Sodium ATP**, 8 mM each of GTP, CTP, and UTP, 200 mM Phosphoenolpyruvate
- Salt Mix: 900 mM Potassium Glutamate, 800 mM Ammonium Acetate, 120 mM Magnesium Acetate
- Amino Acid Mix (complete, minus methionine if radiolabeling)
- T7 RNA Polymerase
- RNase Inhibitor
- DNA template (plasmid or linear PCR product with a T7 promoter)
- Nuclease-free water

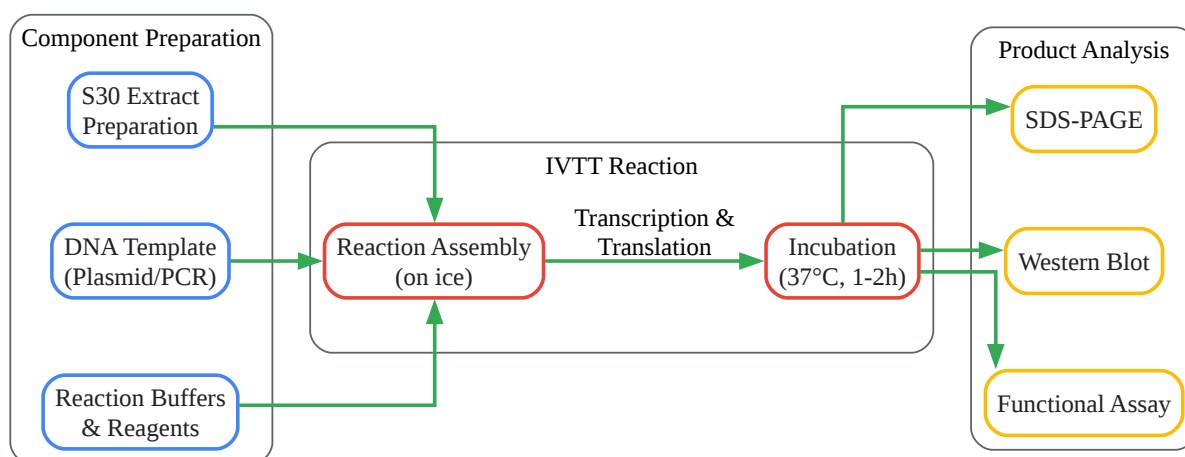
Procedure:

- Thaw all components on ice.
- In a nuclease-free microcentrifuge tube, assemble the reaction mixture in the following order:

Component	Volume (μL) for 25 μL reaction	Final Concentration
Nuclease-free water	to 25 μL	-
10x Reaction Buffer	2.5	1x
Salt Mix	2.5	1x
Energy Mix	2.5	1x
Amino Acid Mix	2.5	1x
S30 Extract	7.5	30% (v/v)
T7 RNA Polymerase	0.5	10 μg/mL
RNase Inhibitor	0.5	20 units
DNA Template	1.0	10 μg/mL

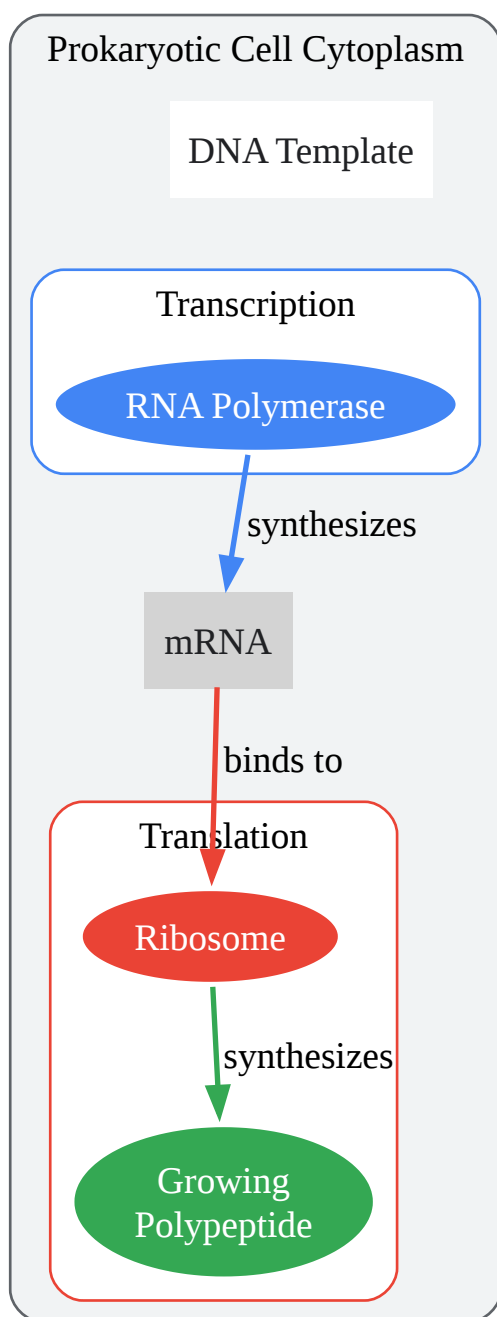
- Mix the components gently by pipetting.
- Incubate the reaction at 37°C for 1-2 hours.
- Analyze the protein product by SDS-PAGE, Western blot, or activity assay.

Mandatory Visualization



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Figure 1. Experimental workflow for setting up an in vitro transcription-translation system.



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Figure 2. Coupled transcription and translation in a prokaryotic system.

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